Methyl 5-isopropylthiazole-4-carboxylate

Medicinal Chemistry Property-Based Design Lipophilicity

Methyl 5-isopropylthiazole-4-carboxylate (CAS 81569-26-8, C8H11NO2S, MW 185.24) is a heterocyclic building block featuring a thiazole core substituted with an isopropyl group at the 5-position and a methyl ester at the 4-position. This compound is commercially available with purities typically exceeding 95% and is supplied as a liquid under recommended long-term cool, dry storage.

Molecular Formula C8H11NO2S
Molecular Weight 185.25 g/mol
CAS No. 81569-26-8
Cat. No. B1611237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-isopropylthiazole-4-carboxylate
CAS81569-26-8
Molecular FormulaC8H11NO2S
Molecular Weight185.25 g/mol
Structural Identifiers
SMILESCC(C)C1=C(N=CS1)C(=O)OC
InChIInChI=1S/C8H11NO2S/c1-5(2)7-6(8(10)11-3)9-4-12-7/h4-5H,1-3H3
InChIKeyMOYUJTBTBINSHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-Isopropylthiazole-4-Carboxylate (CAS 81569-26-8) Procurement Guide: Structural Identity and Core Characteristics


Methyl 5-isopropylthiazole-4-carboxylate (CAS 81569-26-8, C8H11NO2S, MW 185.24) is a heterocyclic building block featuring a thiazole core substituted with an isopropyl group at the 5-position and a methyl ester at the 4-position . This compound is commercially available with purities typically exceeding 95% and is supplied as a liquid under recommended long-term cool, dry storage . As a 5-alkyl-substituted thiazole-4-carboxylate ester, it serves as a versatile intermediate in medicinal chemistry and agrochemical synthesis, with the isopropyl moiety conferring distinct steric and electronic properties relative to smaller alkyl analogs [1].

Methyl 5-Isopropylthiazole-4-Carboxylate: Why Generic Alkyl Thiazole Analogs Cannot Be Substituted Without Verification


Substitution of methyl 5-isopropylthiazole-4-carboxylate with other 5-alkyl thiazole-4-carboxylate esters (e.g., methyl, ethyl, propyl) is not interchangeable without rigorous experimental validation. The isopropyl group introduces a unique steric profile—branched and electron-donating—that alters molecular conformation, lipophilicity, and intermolecular interactions compared to linear or smaller alkyl chains . In thiazole-containing pharmacophores, even subtle changes in the 5-substituent can shift biological activity by orders of magnitude, as demonstrated by the low nanomolar anti-HIV-1 potency of 4-methyl-5-isopropylthiazole-bearing compounds relative to analogs [1]. Furthermore, physical state differences (liquid vs. solid) and divergent synthetic yields across the series underscore that generic substitution risks compromised reproducibility in both synthetic and biological workflows. The quantitative evidence below delineates the specific, measurable differentiators that govern procurement decisions for this compound.

Methyl 5-Isopropylthiazole-4-Carboxylate: Quantitative Differentiation vs. Closest 5-Alkyl Thiazole-4-Carboxylate Analogs


Molecular Weight and Rotatable Bond Count Comparison Across 5-Alkyl Thiazole-4-Carboxylates

Methyl 5-isopropylthiazole-4-carboxylate (MW 185.24 g/mol, 3 rotatable bonds) occupies a distinct physicochemical space relative to common analogs. Its molecular weight is 18% greater than methyl 5-methylthiazole-4-carboxylate (MW 157.19 g/mol, 2 rotatable bonds) and 8% greater than methyl 5-ethylthiazole-4-carboxylate (MW 171.22 g/mol, 2 rotatable bonds), while being isobaric with methyl 5-propylthiazole-4-carboxylate (MW 185.25 g/mol, 4 rotatable bonds) yet possessing one fewer rotatable bond [1][2]. The branched isopropyl group confers a higher degree of conformational constraint relative to the n-propyl analog, which may influence binding entropy and selectivity in target engagement.

Medicinal Chemistry Property-Based Design Lipophilicity

Physical State Differentiation: Liquid vs. Solid Formulation Implications

Methyl 5-isopropylthiazole-4-carboxylate is supplied as a liquid at ambient temperature (colorless to pale yellow), in contrast to methyl 5-methylthiazole-4-carboxylate, which is a solid at 20°C . This physical state difference arises from the increased steric bulk of the isopropyl group, which disrupts crystal packing. The liquid form of the isopropyl derivative facilitates precise volumetric dispensing in automated synthesis platforms and may simplify formulation into certain reaction media without the need for pre-dissolution.

Formulation Science Synthetic Handling Procurement

Synthetic Yield Comparison: Methyl 5-Isopropyl vs. Methyl 5-Ethyl Thiazole-4-Carboxylate

While a validated synthetic yield for methyl 5-isopropylthiazole-4-carboxylate is not currently documented in the peer-reviewed primary literature, a directly comparable procedure for methyl 5-ethylthiazole-4-carboxylate using diazotization of the corresponding 2-amino precursor afforded a 78% isolated yield . The increased steric demand of the isopropyl group relative to an ethyl group may be expected to impact the yield of analogous transformations, necessitating independent optimization. This data gap underscores the importance of selecting the specific isopropyl analog for process development rather than extrapolating from ethyl analog performance.

Process Chemistry Synthetic Efficiency Cost of Goods

Class-Level Biological Activity Inference: Anti-HIV-1 Potency of 5-Isopropylthiazole-Containing Pharmacophores

Although methyl 5-isopropylthiazole-4-carboxylate itself has not been profiled for biological activity, structure-activity relationship studies on thiazolidenebenzenesulfonamide non-nucleoside HIV-1 reverse transcriptase inhibitors reveal that the 5-isopropylthiazole moiety is a privileged substructure for potent antiviral activity [1]. Compounds 10l and 18b (YM-228855), which incorporate a 4-methyl-5-isopropylthiazole group, exhibited EC50 values of 0.0017 μM and 0.0018 μM against wild-type HIV-1, respectively—values lower than the reference drug efavirenz [1]. Compound 11g (YM-215389), bearing a 4-chloro-5-isopropylthiazole moiety, demonstrated IC50 values of 0.043 μM and 0.013 μM against K103N and Y181C mutant reverse transcriptases, respectively [1]. These data establish that the 5-isopropyl substitution on the thiazole ring confers a significant potency advantage over unsubstituted or smaller alkyl analogs in this chemotype.

Antiviral Drug Discovery HIV-1 Reverse Transcriptase Structure-Activity Relationship

Methyl 5-Isopropylthiazole-4-Carboxylate: Recommended Application Scenarios Based on Differentiated Evidence


HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Lead Optimization

Use as a key intermediate for constructing 5-isopropylthiazole-containing NNRTIs, leveraging the low nanomolar potency advantage documented for this substructure class against wild-type and mutant HIV-1 reverse transcriptase [1]. The branched isopropyl group contributes to favorable binding interactions that are not replicated by smaller or linear alkyl chains.

Automated High-Throughput Parallel Synthesis

Employ as a liquid building block in automated synthesis platforms where volumetric dispensing is required . The liquid physical state eliminates the need for pre-dissolution and weighing steps, improving workflow efficiency and reproducibility compared to solid 5-alkyl thiazole analogs.

Agrochemical Intermediate for Fungicide Development

Utilize as a synthetic precursor to thiazole-based fungicides. Thiazole-4-carboxylate esters are established scaffolds in fungicide design, and the unique steric profile of the isopropyl group may confer improved selectivity or environmental stability . The compound's role as a building block in such applications is supported by its inclusion in commercial chemical catalogs targeting agrochemical research.

Physicochemical Property Fine-Tuning in Lead Series

Incorporate into medicinal chemistry libraries to modulate lipophilicity (logP) and conformational entropy without significantly increasing molecular weight beyond the 185 g/mol threshold . The 5-isopropyl substitution offers a favorable balance of steric bulk and rotatable bond count relative to n-propyl and tert-butyl analogs, making it a preferred choice for optimizing ADME properties while maintaining ligand efficiency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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